![molecular formula C26H19F3N4O3 B2969143 3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358758-75-4](/img/no-structure.png)
3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives are known for their potential in cancer treatment. Compounds like erlotinib and gefitinib are used for treating lung and pancreatic tumors due to their ability to inhibit tyrosine kinase enzymes, which are often overactive in cancer cells .
Antimicrobial and Antifungal Properties
These compounds exhibit significant antimicrobial and antifungal activities, making them valuable in the development of new antibiotics and antifungal agents to combat resistant strains of bacteria and fungi .
Cardiovascular Applications
Quinazolines like prazosin and doxazosin are utilized to treat conditions such as benign prostatic hyperplasia and hypertension, showcasing their role in cardiovascular health management .
Central Nervous System Effects
Some quinazoline derivatives have sedative properties and can be used as anticonvulsants, highlighting their importance in neurological research and therapy .
Anti-Inflammatory Activity
The anti-inflammatory properties of quinazolinones make them candidates for the treatment of various inflammatory diseases, contributing to research in immunology .
Antihypertensive Agents
Due to their vasodilatory effects, certain quinazoline compounds are investigated for their use as antihypertensive agents, aiding in the control of high blood pressure .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone, which is then reacted with 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl bromide to form the second intermediate. The final product is then obtained by cyclization of the second intermediate.", "Starting Materials": [ "2,5-dimethylbenzoic acid", "2-nitroaniline", "3-(trifluoromethyl)benzaldehyde", "sodium borohydride", "methyl iodide", "potassium carbonate", "acetic acid", "thionyl chloride", "sodium azide", "triethylamine", "methylamine", "3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl bromide" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethylbenzonitrile by reacting 2,5-dimethylbenzoic acid with thionyl chloride and then with sodium azide.", "Step 2: Reduction of 2,5-dimethylbenzonitrile to 2,5-dimethyl-1,2-diaminobenzene using sodium borohydride.", "Step 3: Synthesis of 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone by reacting 2,5-dimethyl-1,2-diaminobenzene with 2-nitroaniline in the presence of potassium carbonate.", "Step 4: Synthesis of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl bromide by reacting 3-(trifluoromethyl)benzaldehyde with methylamine and then with methyl iodide, followed by reaction with sodium azide and triethylamine.", "Step 5: Synthesis of the final product by reacting 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone with 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl bromide in the presence of acetic acid." ] } | |
CAS RN |
1358758-75-4 |
Product Name |
3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C26H19F3N4O3 |
Molecular Weight |
492.458 |
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H19F3N4O3/c1-15-10-11-16(2)21(12-15)33-24(34)19-8-3-4-9-20(19)32(25(33)35)14-22-30-23(31-36-22)17-6-5-7-18(13-17)26(27,28)29/h3-13H,14H2,1-2H3 |
InChI Key |
LJHYINXVWFHLQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.